molecular formula C14H16N2O4 B11847165 4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid CAS No. 873950-23-3

4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid

Cat. No.: B11847165
CAS No.: 873950-23-3
M. Wt: 276.29 g/mol
InChI Key: ABBDKCYIEDGOTQ-UHFFFAOYSA-N
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Description

4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties . The chromen-2-one structure is characterized by a benzopyran ring system, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-amino-4-methylcoumarin with butanoic acid derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, leading to antibacterial effects. It can also interact with various enzymes and proteins, modulating their activity and resulting in anticancer and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to act as a fluorescent dye and its diverse range of biological activities make it a valuable compound in scientific research .

Properties

CAS No.

873950-23-3

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

4-[(7-amino-2-oxochromen-4-yl)methylamino]butanoic acid

InChI

InChI=1S/C14H16N2O4/c15-10-3-4-11-9(6-14(19)20-12(11)7-10)8-16-5-1-2-13(17)18/h3-4,6-7,16H,1-2,5,8,15H2,(H,17,18)

InChI Key

ABBDKCYIEDGOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C=C2CNCCCC(=O)O

Origin of Product

United States

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